4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituent groups.
Substitution: The bromophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromophenyl)-N-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(3-bromophenyl)-N-(2-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(3-bromophenyl)-N-(2-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
The uniqueness of 4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20BrFN2O2 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H20BrFN2O2/c1-13-20(23(29)27-17-9-3-2-8-16(17)25)21(14-6-4-7-15(24)12-14)22-18(26-13)10-5-11-19(22)28/h2-4,6-9,12,21,26H,5,10-11H2,1H3,(H,27,29) |
InChI Key |
GJRMTVDSFPRHGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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